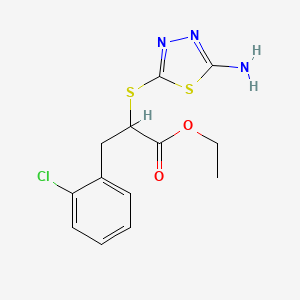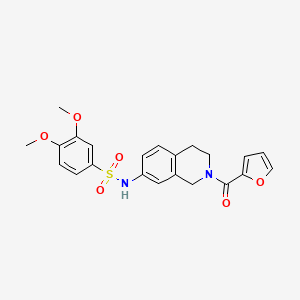
Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. In agriculture, Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate may exert its fungicidal effects by disrupting the cell membrane of fungi.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate may have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In vivo studies have also shown that this compound can inhibit tumor growth in animal models. In agriculture, Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate has been shown to effectively control fungal growth in plants.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate in lab experiments is its potential to inhibit the growth of cancer cells and control fungal growth. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate. One direction is to further investigate its potential as an anti-cancer agent, with a focus on its mechanism of action and potential side effects. Another direction is to explore its potential as a fungicide in agriculture, with a focus on its effectiveness against different types of fungi. Additionally, the synthesis of novel materials using Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate as a precursor is an area of potential future research.
Synthesis Methods
The synthesis of Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate involves the reaction of 2-chloroacetophenone with thiourea to form 2-(2-chlorophenyl)thio-N-phenylacetamide. This compound is then reacted with ethyl bromoacetate to form Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate.
Scientific Research Applications
Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In agriculture, Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate has been studied for its potential use as a fungicide, with studies demonstrating its effectiveness in controlling fungal growth. In material science, this compound has been studied for its potential use as a precursor for the synthesis of novel materials.
properties
IUPAC Name |
ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(2-chlorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S2/c1-2-19-11(18)10(20-13-17-16-12(15)21-13)7-8-5-3-4-6-9(8)14/h3-6,10H,2,7H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXCNXOXXNZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1Cl)SC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(2-chlorophenyl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2554180.png)
![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)

![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)
![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)
amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2554189.png)
![methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2554193.png)
![4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554194.png)

![5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554198.png)